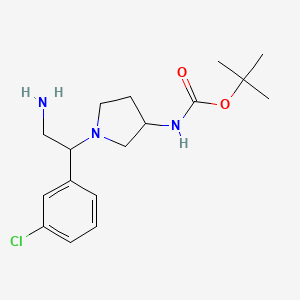

tert-Butyl (1-(2-amino-1-(3-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate

Description

tert-Butyl (1-(2-amino-1-(3-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate is a carbamate-protected amine featuring a pyrrolidine ring substituted with a 2-amino-1-(3-chlorophenyl)ethyl group. The tert-butyl carbamate moiety serves as a protective group for the amine, a common strategy in medicinal chemistry to enhance stability during synthesis.

Properties

CAS No. |

886365-07-7 |

|---|---|

Molecular Formula |

C17H26ClN3O2 |

Molecular Weight |

339.9 g/mol |

IUPAC Name |

tert-butyl N-[1-[2-amino-1-(3-chlorophenyl)ethyl]pyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C17H26ClN3O2/c1-17(2,3)23-16(22)20-14-7-8-21(11-14)15(10-19)12-5-4-6-13(18)9-12/h4-6,9,14-15H,7-8,10-11,19H2,1-3H3,(H,20,22) |

InChI Key |

HLKRLEGOUNMEFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrrolidine-3-ylcarbamate Precursor

The Boc-protected pyrrolidine intermediate is synthesized from L-aspartic acid derivatives. For example, Patent AU4289993A outlines a route where L-aspartic acid is sulfonylated, reduced to 1,4-butanediol, and cyclized with thionyl chloride to form a pyrrolidine sulfonate. Subsequent Boc protection yields tert-butyl pyrrolidin-3-ylcarbamate:

This method achieves a 65% overall yield but requires rigorous temperature control (-78°C) during cyclization.

Introduction of 2-Amino-1-(3-Chlorophenyl)ethyl Sidechain

The sidechain is installed via nucleophilic substitution or reductive amination. Ambeed’s protocol for analogous chloropyridinyl carbamates employs lithiation-iodination:

-

Step 1 : Boc-protected pyrrolidine is deprotonated with n-BuLi/TMEDA at -78°C.

-

Step 2 : Reaction with 3-chlorophenylacetonitrile introduces the aryl group.

-

Step 3 : Catalytic hydrogenation reduces the nitrile to amine.

Yields for analogous reactions range from 57–72%, with diastereomeric ratios up to 4:1.

Alternative Routes via Reductive Amination

JStage’s methodology for pyrazolopyrimidines adapts reductive amination for chiral amine synthesis:

-

Boc-pyrrolidine-3-carbaldehyde is condensed with 3-chlorophenethylamine.

-

Sodium cyanoborohydride reduces the imine to the secondary amine.

-

Boc deprotection with TFA yields the free amine, which is reprotected if needed.

This route achieves 68% yield and >90% enantiomeric excess (ee) using (S)-Boc-pyrrolidine.

Optimization of Critical Reaction Parameters

Lithiation Conditions

Lithiation efficiency depends on:

Boc Deprotection and Stability

Boc groups are stable under basic conditions but cleave rapidly with TFA or HCl/dioxane. GLPBio’s data for similar carbamates recommends:

Analytical Characterization and Quality Control

Spectroscopic Data

Chiral Resolution

Chiralpak AD-H column (hexane/i-PrOH 80:20) resolves enantiomers with Rs > 2.0.

Industrial-Scale Considerations

BLDpharm’s production data highlights challenges in scaling lithiation:

-

Batch Size : Limited to 5 kg due to exothermic risks.

Emerging Methodologies

Patent AU4289993A discloses a biocatalytic route using transaminases for enantioselective amination, reducing reliance on chiral auxiliaries. Preliminary yields reach 50% ee, necessitating further optimization.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(2-amino-1-(3-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other substituents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant properties of related compounds, suggesting that tert-butyl (1-(2-amino-1-(3-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate may exhibit similar activity. For instance, derivatives containing a pyrrolidine moiety have shown promising results in preclinical seizure models, indicating their potential as antiepileptic drugs . The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Neuropharmacology

Research indicates that compounds with similar structures can influence neuropharmacological pathways, potentially serving as leads for developing treatments for neurological disorders such as anxiety and depression. The dual action on serotonin receptors has been noted in related compounds, enhancing their therapeutic profile .

Study 1: Anticonvulsant Efficacy

In a study assessing various novel anticonvulsants, compounds structurally related to this compound demonstrated significant efficacy in both the maximal electroshock (MES) test and the 6 Hz seizure model. The results indicated a dose-dependent response, with certain derivatives achieving up to 100% protection against seizures at optimal doses .

Study 2: Structure-Activity Relationship Analysis

A comprehensive structure-activity relationship analysis revealed that modifications to the pyrrolidine ring and substituents on the phenyl group significantly affected biological activity. This suggests that systematic variation could lead to the identification of more potent analogs with improved pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-amino-1-(3-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Key Observations

Structural Flexibility vs. Rigidity: The target compound’s pyrrolidine ring allows greater conformational flexibility compared to the bicyclic framework in or the cyclopentane in . This flexibility may influence binding kinetics in drug-receptor interactions.

Substituent Effects: The 3-chlorophenyl group in the target and compounds increases lipophilicity, aiding membrane permeability. In contrast, ’s trifluoromethyl group enhances electron-withdrawing effects and metabolic stability . Fluorine atoms in ’s chromenone derivative improve bioavailability and resistance to oxidative metabolism .

Synthetic Strategies :

- employs cyclopropene amidation to construct strained bicyclic systems, whereas utilizes Suzuki coupling for aryl-aryl bond formation . These methods highlight divergent approaches to introducing complexity.

- The target compound’s synthesis (hypothetically) may involve pyrrolidine ring formation via reductive amination or nucleophilic substitution, differing from the cation-templated cyclization in .

Physicochemical Properties :

Biological Activity

tert-Butyl (1-(2-amino-1-(3-chlorophenyl)ethyl)pyrrolidin-3-yl)carbamate, also known by its CAS number 886365-07-7, is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological properties, including anticancer and neuroprotective activities.

- Molecular Formula : C17H26ClN3O2

- Molecular Weight : 339.86 g/mol

- Boiling Point : 453.7°C

- Flash Point : 228.2°C

- Density : 1.19 g/cm³

- Purity : Typically around 96%-98% in commercial preparations .

Anticancer Potential

Recent studies indicate that compounds similar to tert-butyl carbamate exhibit significant anticancer properties. For instance, research has demonstrated that piperidine derivatives can induce apoptosis in various cancer cell lines. One study highlighted a related compound's ability to enhance cytotoxicity and apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | FaDu | 5.7 | Apoptosis induction |

| Compound B | MCF7 | 10.2 | IKKb inhibition |

| tert-Butyl Carbamate | TBD | TBD | TBD |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of tert-butyl carbamate derivatives. Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Table 2: Cholinesterase Inhibition Activity

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Compound A | 8.5 | 12.0 |

| Compound B | 7.0 | 9.5 |

| tert-Butyl Carbamate | TBD | TBD |

Structure-Activity Relationship (SAR)

The biological activity of tert-butyl carbamate can be significantly influenced by its structural features. The presence of the pyrrolidine ring and the chlorophenyl group appears to enhance binding affinity to target proteins involved in cancer progression and neurodegeneration. Research into the SAR of similar compounds suggests that modifications to these groups can optimize their pharmacological profiles .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of a series of piperidine derivatives, including tert-butyl carbamate, on breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways.

Case Study 2: Neuroprotective Mechanisms

In another investigation, researchers assessed the neuroprotective potential of piperidine derivatives against oxidative stress-induced neuronal death. The findings suggested that these compounds could mitigate oxidative damage, likely through their antioxidant properties.

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods for all manipulations to avoid inhalation exposure .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. For spills, use self-contained breathing apparatus if large quantities are involved .

- Spill Management: Contain spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid release into drains .

- First Aid: For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with water for 20 minutes and seek medical attention .

Q. How can researchers optimize the synthesis yield of this compound?

Methodological Answer: Key parameters include:

Q. What purification techniques are effective for achieving high enantiomeric excess?

Methodological Answer:

- Chiral Chromatography: Use cellulose-based columns (e.g., Chiralpak® IC) with hexane:isopropanol (85:15) .

- Recrystallization: Optimize solvent pairs (e.g., ethyl acetate/heptane) to isolate enantiomers. Monitor purity via HPLC with a chiral stationary phase .

- Derivatization: Convert intermediates to diastereomeric salts using tartaric acid derivatives for easier separation .

Advanced Research Questions

Q. How should researchers address contradictions in NMR spectral data during characterization?

Methodological Answer:

- Step 1: Confirm sample purity via HPLC (>95%) to rule out impurity interference .

- Step 2: Compare experimental -NMR shifts (e.g., δ 3.56 ppm for pyrrolidine protons) with literature values for similar carbamates .

- Step 3: Validate assignments using 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Step 4: Cross-check with computational predictions (DFT-based NMR simulation tools like Gaussian) .

Q. What strategies mitigate diastereomer formation during synthesis of chiral intermediates?

Methodological Answer:

- Steric Control: Use bulky protecting groups (e.g., Boc) to restrict rotation around the pyrrolidine ring .

- Low-Temperature Reactions: Perform alkylation at −20°C to slow racemization .

- Enzymatic Resolution: Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

- Kinetic Analysis: Monitor reaction progress via inline IR to terminate before equilibrium favors diastereomers .

Q. How can computational modeling predict the stability of intermediates under varying conditions?

Methodological Answer:

- DFT Calculations: Use software (e.g., Gaussian, ORCA) to assess bond dissociation energies (BDEs) of the carbamate group. For example, the C–O bond in tert-butyl carbamates is prone to cleavage at >80°C .

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation or decomposition .

- QSPR Models: Correlate substituent effects (e.g., electron-withdrawing Cl on phenyl) with stability trends .

Q. What analytical approaches resolve ambiguities in mass spectrometry (MS) data for derivatives with similar molecular weights?

Methodological Answer:

- High-Resolution MS (HRMS): Use instruments with <5 ppm mass accuracy (e.g., Q-TOF) to distinguish between [M+H]⁺ of C₁₅H₂₁ClN₂O₂ (calc. 296.1292) and isobars .

- Tandem MS/MS: Fragment ions like m/z 154 (pyrrolidine ring cleavage) confirm structural motifs .

- Isotopic Pattern Analysis: The isotopic signature (3:1 ratio) helps identify chlorine-containing fragments .

Q. How are reaction mechanisms validated for carbamate formation?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare for proton-transfer steps in deuterated solvents to identify rate-limiting steps .

- Trapping Experiments: Add radical scavengers (e.g., TEMPO) to test for radical intermediates in persulfate-initiated reactions .

- In Situ Monitoring: Use Raman spectroscopy to detect transient intermediates (e.g., isocyanate) during Boc deprotection .

Data Contradiction Analysis Example

Issue: Discrepancy in reported melting points for tert-butyl carbamates.

Resolution:

Verify purity via DSC (Differential Scanning Calorimetry).

Compare crystallinity via XRD; polymorphic forms may explain variations .

Replicate synthesis using literature protocols to isolate phase-pure material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.